3-Ethyl-2,4-dimethyl-1H-pyrrole

Log P Hydrophobicity BODIPY

3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6), also known as kryptopyrrole, is a trisubstituted pyrrole building block with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol. This alkylpyrrole derivative features a specific substitution pattern of ethyl and methyl groups at the 3-, 2-, and 4-positions of the pyrrole ring, which confers distinct physicochemical properties including a boiling point of 197°C (at 710 mmHg), a density of 0.913 g/mL at 25°C, and a calculated Log P of 2.166.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 517-22-6
Cat. No. B031982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,4-dimethyl-1H-pyrrole
CAS517-22-6
Synonyms3-Ethyl-2,4-dimethylpyrrole;  Cryptopyrrole;  Kryptopyrrol;  Kryptopyrrole;  NSC 62025;  2,4-Dimethyl-3-ethyl-1H-pyrrole;  2,4-Dimethyl-3-ethylpyrrole
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESCCC1=C(NC=C1C)C
InChIInChI=1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3
InChIKeyZEBBLOXDLGIMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6) for Specialized Synthesis: Core Properties and Sourcing


3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6), also known as kryptopyrrole, is a trisubstituted pyrrole building block with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol [1]. This alkylpyrrole derivative features a specific substitution pattern of ethyl and methyl groups at the 3-, 2-, and 4-positions of the pyrrole ring, which confers distinct physicochemical properties including a boiling point of 197°C (at 710 mmHg), a density of 0.913 g/mL at 25°C, and a calculated Log P of 2.166 [2][3]. As a reagent, it serves as a critical precursor for the synthesis of structurally defined boron-dipyrromethene (BODIPY) dyes and as a diagnostic reference standard for pyrrole disorder (pyroluria) analysis .

Why 3-Ethyl-2,4-dimethyl-1H-pyrrole Cannot Be Replaced by Unsubstituted or Differently Substituted Pyrroles


In synthetic chemistry, pyrrole derivatives are not interchangeable building blocks; the specific number and position of alkyl substituents directly dictate both the steric and electronic environment of the resulting functional materials. The 3-ethyl-2,4-dimethyl substitution pattern in this compound is non-negotiable for achieving the desired steric shielding and hydrophobic character in advanced materials, such as BODIPY dyes, where it prevents detrimental intermolecular aggregation and fine-tunes photophysical output [1]. Using an unsubstituted pyrrole, or even a closely related analog like 2,4-dimethylpyrrole (CAS 625-82-1), results in a different regioisomer, leading to altered conjugation, a shifted fluorescence quantum yield, and ultimately a failed material or an invalid diagnostic benchmark [2].

3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6): Quantifiable Differentiation Versus Analogs


Hydrophobicity (Log P) Differentiation: Enhanced Lipophilicity vs. 2,4-Dimethylpyrrole

3-Ethyl-2,4-dimethyl-1H-pyrrole exhibits significantly higher lipophilicity than its precursor analog, 2,4-dimethylpyrrole. This is a critical determinant of solubility, cellular permeability, and aggregation behavior in derived BODIPY dyes. The calculated octanol-water partition coefficient (Log P) for the target compound is 2.166, which is substantially higher than the Log P of ~1.0-1.2 estimated for 2,4-dimethylpyrrole [1][2].

Log P Hydrophobicity BODIPY Material Science Solubility

Fluorescence Quantum Yield Reduction in BODIPY Dyes: A Defined Photophysical Trade-off

When incorporated into the 3/5-positions of a BODIPY core, the 3-ethyl-2,4-dimethyl substitution pattern results in a measurable and predictable decrease in fluorescence quantum yield (ΦF) compared to dyes made with the less sterically hindered 2,4-dimethylpyrrole. This is not a performance deficit but a quantifiable design feature. A study showed that BODIPY dyes synthesized from 2,4-dimethyl-3-ethylpyrrole exhibited decreased quantum yields relative to those from unsubstituted pyrrole or 2,4-dimethylpyrrole [1].

BODIPY Fluorescence Quantum Yield Photophysics Dye Synthesis

Increased Boiling Point and Molecular Weight: Evidence for Higher Stability and Purity Control

The physical properties of 3-ethyl-2,4-dimethyl-1H-pyrrole demonstrate a clear shift from simpler analogs. Its boiling point of 197°C (at 710 mmHg) is significantly higher than that of 2,4-dimethylpyrrole (165-167°C), and its molecular weight is 123.2 g/mol compared to 95.15 g/mol . These differences are critical for separation, purification, and analytical verification.

Physical Properties Boiling Point Stability Quality Control Chromatography

Specific Diagnostic Relevance: Elevated Urinary Levels in Hereditary Hepatic Porphyria

3-Ethyl-2,4-dimethyl-1H-pyrrole (kryptopyrrole) is not merely a synthetic building block; it has a specific, quantifiable role as a biomarker. It is present in the urine of patients with hereditary hepatic porphyria, and its levels are elevated compared to healthy controls. This compound is also a key analyte in the diagnosis of pyroluria (pyrrole disorder), a condition characterized by the overproduction of pyrrole molecules [1][2].

Diagnostic Porphyria Metabolite Biomarker Pyroluria

High-Value Applications for 3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6)


Synthesis of Sterically Shielded BODIPY Dyes for Energy Transfer Cassettes

This compound is the definitive precursor for synthesizing 3,5-dialkylated BODIPY dyes with enhanced stability and reduced aggregation. The 3-ethyl group provides crucial steric bulk that prevents π-π stacking, a common cause of fluorescence quenching in solid-state or high-concentration applications . These dyes are core components in the fabrication of energy transfer cassettes for applications like light-harvesting and bioimaging. Using alternative pyrroles, such as 2,4-dimethylpyrrole, would result in dyes with different aggregation behavior and photophysical properties, failing to meet the design specifications for advanced optical materials.

Analytical Reference Standard for Clinical Diagnostics of Pyrrole Disorder

As a primary biomarker for pyroluria and a significant metabolite in hereditary hepatic porphyria, 3-ethyl-2,4-dimethyl-1H-pyrrole is an indispensable reference standard for clinical and research laboratories [1][2]. It is required for the calibration of HPLC and GC-MS instruments used to quantify kryptopyrrole in urine samples. Its use as a verified, pure standard ensures the accuracy and reproducibility of diagnostic assays, directly impacting patient diagnosis and treatment monitoring. No other pyrrole derivative can substitute for this specific compound in this application.

Building Block for Complex Macrocycles: Synthesis of Etioporphyrin-I

3-Ethyl-2,4-dimethyl-1H-pyrrole is a key intermediate in the multi-step synthesis of etioporphyrin-I, a model compound for studying naturally occurring porphyrins like heme and chlorophyll [3]. In patented methodologies, this specific pyrrole is brominated to form a monobromo-dipyrromethene, which is then cyclized to yield the porphyrin macrocycle. The precise 3-ethyl-2,4-dimethyl substitution is essential for obtaining the correct isomer of etioporphyrin; using any other alkylpyrrole would lead to a different, and likely undesired, porphyrin regioisomer.

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